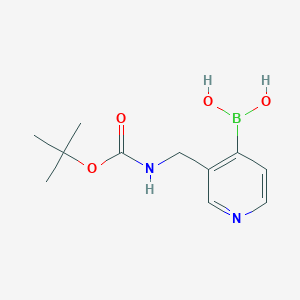

(3-(((tert-Butoxycarbonyl)amino)methyl)pyridin-4-yl)boronic acid

Description

(3-(((tert-Butoxycarbonyl)amino)methyl)pyridin-4-yl)boronic acid is a boronic acid derivative featuring a pyridine core substituted with a tert-butoxycarbonyl (Boc)-protected aminomethyl group at position 3 and a boronic acid (-B(OH)₂) group at position 2. This compound is a key intermediate in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in constructing biaryl motifs for pharmaceuticals and agrochemicals.

Properties

IUPAC Name |

[3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyridin-4-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17BN2O4/c1-11(2,3)18-10(15)14-7-8-6-13-5-4-9(8)12(16)17/h4-6,16-17H,7H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKBZYJMXFLKZIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=NC=C1)CNC(=O)OC(C)(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17BN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20451378 | |

| Record name | (3-{[(tert-Butoxycarbonyl)amino]methyl}pyridin-4-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20451378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

433969-29-0 | |

| Record name | C-(1,1-Dimethylethyl) N-[(4-borono-3-pyridinyl)methyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=433969-29-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-{[(tert-Butoxycarbonyl)amino]methyl}pyridin-4-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20451378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(((tert-Butoxycarbonyl)amino)methyl)pyridin-4-yl)boronic acid typically involves the following steps:

Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis or the Chichibabin synthesis.

Introduction of the Boronic Acid Group: The boronic acid group is introduced via a borylation reaction, often using a palladium-catalyzed Suzuki-Miyaura coupling reaction.

Protection of the Amine Group: The amine group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

(3-(((tert-Butoxycarbonyl)amino)methyl)pyridin-4-yl)boronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst.

Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.

Substitution: The Boc-protected amine can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.

Bases: Such as triethylamine for amine protection and substitution reactions

Major Products

Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

Alcohols and Ketones: Formed through oxidation of the boronic acid group.

Substituted Amines: Formed through nucleophilic substitution reactions

Scientific Research Applications

Medicinal Chemistry

1.1 Drug Development

Boc-aminomethyl-pyridine-4-boronic acid is primarily utilized in the synthesis of biologically active compounds. Its boronic acid moiety is crucial for the development of protease inhibitors and other therapeutic agents. For instance, boronic acids have been shown to effectively inhibit serine proteases, which are implicated in various diseases including cancer and inflammation .

1.2 Anticancer Agents

Research has indicated that derivatives of boronic acids exhibit anticancer properties by targeting specific enzymes involved in cell proliferation and survival. Studies have demonstrated that Boc-aminomethyl-pyridine-4-boronic acid can be transformed into potent anticancer agents through strategic modifications of its structure .

Organic Synthesis

2.1 Cross-Coupling Reactions

The compound serves as a valuable intermediate in cross-coupling reactions, particularly Suzuki-Miyaura coupling, where it can react with aryl halides to form biaryl compounds. This reaction is pivotal in the synthesis of pharmaceuticals and agrochemicals .

| Reaction Type | Example Reaction | Reference |

|---|---|---|

| Suzuki Coupling | Aryl halide + Boc-amino-boronic | |

| Negishi Coupling | Aryl halide + Alkyl boronate | |

| Stille Coupling | Aryl halide + Tin reagent |

Biochemical Applications

3.1 Enzyme Inhibition Studies

Boc-aminomethyl-pyridine-4-boronic acid has been employed in enzyme inhibition studies due to its ability to form reversible covalent bonds with target enzymes. This property makes it an excellent candidate for studying enzyme kinetics and mechanisms .

3.2 Targeting Protein Interactions

The compound can also be utilized to investigate protein-protein interactions within biological systems. Its boronic acid functionality allows for selective binding to diols present on glycoproteins, facilitating the study of cellular signaling pathways .

Case Studies

Case Study 1: Development of Antiviral Agents

In a recent study, Boc-aminomethyl-pyridine-4-boronic acid derivatives were synthesized and evaluated for their activity against viral proteases involved in HIV replication. The results showed promising inhibitory effects, suggesting potential as antiviral agents .

Case Study 2: Synthesis of Biaryl Compounds

A research team successfully employed Boc-aminomethyl-pyridine-4-boronic acid in the synthesis of complex biaryl compounds through Suzuki coupling reactions. The resulting compounds exhibited enhanced biological activity compared to their precursors, highlighting the utility of this boronic acid in drug design .

Mechanism of Action

The mechanism of action of (3-(((tert-Butoxycarbonyl)amino)methyl)pyridin-4-yl)boronic acid is primarily based on its ability to form stable complexes with various substrates. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in sensing and separation applications . Additionally, the Boc-protected amine can be deprotected under acidic conditions, allowing for further functionalization .

Comparison with Similar Compounds

Key Properties :

- Molecular Formula : C₁₀H₁₅BN₂O₄

- Molecular Weight : 238.05 g/mol

- CAS Number : 227473-82-7

- MDL Number : MFCD06795897 .

The Boc group serves as a protective moiety for the amine, enabling selective deprotection under mild acidic conditions. The boronic acid group facilitates cross-coupling with aryl halides or triflates, making this compound versatile in medicinal chemistry.

Comparison with Similar Compounds

Structural Analogs on Pyridine Scaffolds

The following table compares (3-(((tert-Butoxycarbonyl)amino)methyl)pyridin-4-yl)boronic acid with structurally related pyridine-based boronic acids:

Key Observations :

- Substituent Position : The reactivity and selectivity in cross-coupling reactions are influenced by the boronic acid's position. For example, C4-substituted boronic acids (reference compound) may exhibit different electronic effects compared to C3-substituted analogs due to pyridine’s electron-withdrawing nature .

- Boc-protected amines at different positions (C3 vs. C6) alter hydrogen-bonding capacity and solubility .

Comparison with Benzene-Based Analogs

The benzene analog (3-((tert-Butoxycarbonyl)amino)phenyl)boronic acid (CAS 380430-68-2) lacks the pyridine nitrogen, leading to distinct properties:

Biological Activity

(3-(((tert-Butoxycarbonyl)amino)methyl)pyridin-4-yl)boronic acid, a compound with the molecular formula C₁₁H₁₇BN₂O₄, has garnered attention in recent years for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Characteristics

The compound is characterized by the presence of a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols and other nucleophiles. This property is significant in biological systems, particularly in enzyme inhibition and drug design.

Inhibition of Enzymatic Activity

Boronic acids are often utilized as enzyme inhibitors due to their ability to mimic the transition state of substrates. For instance, studies have shown that compounds similar to this compound can inhibit various serine proteases and β-lactamases. The mechanism typically involves the formation of a covalent bond between the boron atom and the active site serine residue of the enzyme, thereby blocking substrate access and inhibiting enzymatic activity .

Antimicrobial Properties

Research indicates that derivatives of boronic acids exhibit antimicrobial activity. In particular, studies have demonstrated that certain boronic acid compounds can enhance the efficacy of β-lactam antibiotics against resistant strains of bacteria. For example, when combined with β-lactams, these compounds have shown to decrease minimum inhibitory concentrations (MICs) significantly against various pathogens, including multidrug-resistant E. coli strains .

Cytotoxicity Studies

Cytotoxicity assays conducted on cell lines such as HT-22 (mouse hippocampal neurons) and BV-2 (mouse microglial cells) revealed that certain concentrations of boronic acid derivatives did not significantly reduce cell viability, indicating a favorable safety profile for potential therapeutic applications . However, further studies are needed to assess long-term effects and specific cytotoxic mechanisms.

Case Study: GSK-3β Inhibition

A notable study focused on the GSK-3β inhibitory activity of related compounds demonstrated that structural modifications could lead to varying potencies. The most effective compounds displayed IC₅₀ values in the nanomolar range, suggesting that similar modifications could enhance the activity of this compound against GSK-3β .

Table 1: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.